
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20ClN3O5S2 and its molecular weight is 457.94. The purity is usually 95%.
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Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H26ClN3O6S with a molecular weight of approximately 495.98 g/mol. It features a unique combination of functional groups, including:
- 4-chlorophenyl group
- Sulfonyl moiety
- Oxazinan ring
- Thiophen-2-ylmethyl side chain
These structural elements contribute to the compound's distinctive chemical reactivity and biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit or modulate various biological pathways, leading to multiple pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase and urease, which are critical in various physiological processes.
- Antimicrobial Activity : It exhibits significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity.
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects, although further research is needed to establish its efficacy in this area.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds containing similar structural features. For instance:
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Acetylcholinesterase Inhibition | 0.63 ± 0.001 | |
Compound B | Antibacterial against S. typhi | Moderate | |
Compound C | Urease Inhibition | Strong |
These findings highlight the compound's potential as a therapeutic agent across various applications.
Docking Studies and Binding Interactions
Molecular docking studies have been employed to elucidate the interactions between this compound and biological targets. These studies reveal:
- Binding Affinity : The compound demonstrates favorable binding characteristics with target enzymes, suggesting effective inhibition.
- Structural Compatibility : The unique functional groups allow for specific interactions that enhance its pharmacological profile.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-9-27-16(22)12-21-18(24)17(23)20-11-14-3-1-10-28-14/h1,3-7,10,16H,2,8-9,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLASMFSMKKTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.